2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide
CAS No.:
Cat. No.: VC11112308
Molecular Formula: C19H21N3OS
Molecular Weight: 339.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3OS |
|---|---|
| Molecular Weight | 339.5 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N3OS/c1-3-13-8-7-9-14(4-2)18(13)22-17(23)12-24-19-20-15-10-5-6-11-16(15)21-19/h5-11H,3-4,12H2,1-2H3,(H,20,21)(H,22,23) |
| Standard InChI Key | WUDSCIWOQHZYFL-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2 |
| Canonical SMILES | CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide (Compound Y205-6206) consists of three primary moieties:
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A benzimidazole ring substituted at the 2-position with a sulfanyl group () .
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An acetamide linker bridging the sulfanyl group to the aromatic system.
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A 2,6-diethylphenyl group providing steric bulk and lipophilic character .
The SMILES notation explicitly defines the connectivity, while the InChIKey serves as a unique identifier for chemical databases .
Stereochemical Considerations
The compound is achiral, as confirmed by the absence of stereocenters in its structure . This simplifies synthetic pathways by eliminating the need for enantioselective synthesis or chiral resolution techniques.
Comparative Structural Analysis
Compared to the closely related analog 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide (PubChem CID 1399896), the diethyl substitution at the phenyl ring increases molecular weight by 12.06 g/mol while reducing polarity ( vs. ) . This substitution pattern likely enhances membrane permeability but may compromise aqueous solubility.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis reports exist for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,6-diethylphenyl)acetamide, analogous compounds suggest a multi-step approach:
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Benzimidazole Formation: Condensation of o-phenylenediamine with thioglycolic acid under acidic conditions generates the 2-mercaptobenzimidazole core .
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Acetamide Linker Installation: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride yields 2-chloroacetamide intermediate.
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Aryl Amine Coupling: Nucleophilic substitution of the chloro group with 2,6-diethylaniline completes the synthesis .
Industrial Scalability Challenges
Key challenges in scale-up include:
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Purification Complexity: The compound's low aqueous solubility () necessitates non-polar solvents for recrystallization, increasing production costs .
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Byproduct Formation: Competing reactions at the benzimidazole N-H position may require protecting group strategies, as evidenced in related syntheses .
Physicochemical Properties
Lipophilicity and Solubility
The compound's partition coefficient () indicates strong affinity for lipid membranes, while the aqueous solubility () suggests limited bioavailability via oral administration . These properties align with Lipinski's Rule of Five criteria, predicting moderate drug-likeness despite potential absorption challenges.
Hydrogen Bonding Capacity
With two hydrogen bond donors and four acceptors, the molecule demonstrates balanced polarity . The polar surface area of 39.734 Ų falls below the 140 Ų threshold associated with poor blood-brain barrier penetration, suggesting possible central nervous system activity .
Analytical Characterization
Spectroscopic Profiling
1H NMR (DMSO-d6, 300 MHz):
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 340.3 [M+H]+ .
Quality Control Parameters
HPLC purity thresholds exceeding 98% are achievable using C18 reverse-phase columns (Mobile phase: 60:40 acetonitrile/water with 0.1% TFA) .
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